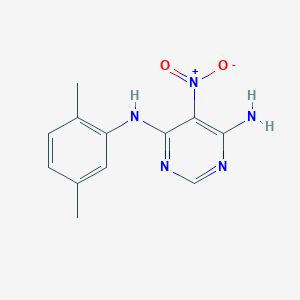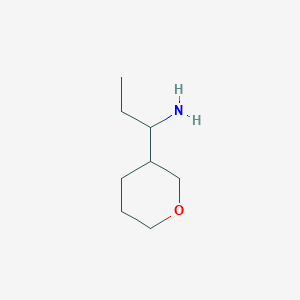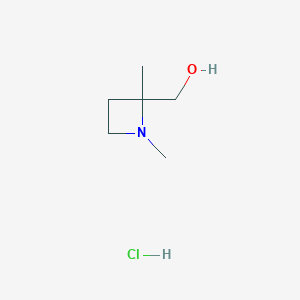![molecular formula C16H11F2N3O2S B2464565 N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide CAS No. 896348-96-2](/img/structure/B2464565.png)
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Oxadiazoles are a class of heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are known to exhibit a wide range of biological activities, including antibacterial, antiviral, and antitumor properties . Fluorophenyl groups are commonly used in medicinal chemistry due to the unique properties of fluorine, such as its high electronegativity and small atomic radius .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles often involves the cyclization of appropriate precursors, such as carboxylic acids . Fluorophenyl groups can be introduced through various methods, including nucleophilic aromatic substitution .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles is characterized by a five-membered ring containing one oxygen atom and two nitrogen atoms . The presence of fluorine in the phenyl group can influence the molecule’s conformation, pKa, membrane permeability, intrinsic potency, metabolic pathways, and pharmacokinetic properties .
Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazoles and fluorophenyl groups can vary widely depending on the specific compound and reaction conditions. For example, 1,3,4-oxadiazoles can undergo reactions with various electrophiles and nucleophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazoles and fluorophenyl-containing compounds can vary depending on the specific compound. For example, 1,3,4-oxadiazoles are typically solid at room temperature .
Scientific Research Applications
Computational and Pharmacological Potential
- A study by Faheem (2018) explored the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole derivatives, including their applications in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions.
Antimicrobial Applications
- Research by Parikh and Joshi (2014) focused on the synthesis of 1,3,4-oxadiazole derivatives and their evaluation as antimicrobial agents against various bacterial and fungal strains.
- Another study by Bhat et al. (2016) synthesized new 1,3,4-oxadiazole derivatives and evaluated their anti-convulsant and anti-inflammatory activities, supported by molecular docking studies.
Antibacterial and Antioxidant Properties
- Karanth et al. (2019) in their study, “Crystal structure, Hirshfeld surfaces and biological studies of 4, 5-dihydro-1,3,4-oxadiazole-2-thiones”, discovered antibacterial and potent antioxidant activities of synthesized 1,3,4-oxadiazole-2-thione derivatives.
Anti-Inflammatory and Analgesic Actions
- The study by Gul et al. (2017) involved synthesizing 1,3,4-oxadiazole compounds and evaluating their antimicrobial and hemolytic activity, where several compounds were found to be effective against selected microbial species.
Anticancer Potential
- Research by Naik et al. (2022) synthesized a novel series of derivatives with potential anti-cancer and antimicrobial activities.
Insecticidal Activities
- Shi et al. (2000) in their work, “Syntheses and insecticidal activities of novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles”, explored the insecticidal activities of newly synthesized 1,3,4-oxadiazoles against armyworms.
Other Pharmacological Evaluations
- A study by Kerimov et al. (2012) investigated the antioxidant properties of 1,3,4-oxadiazoles carrying a benzimidazole moiety.
Fluorinated Polymer Applications
- The research by Hamciuc et al. (2005) focused on the synthesis of new fluorinated poly(1,3,4-oxadiazole-ether-imide)s, demonstrating their high thermal stability and potential applications in coatings and fluorescent materials.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O2S/c17-11-3-1-10(2-4-11)15-20-21-16(23-15)19-14(22)9-24-13-7-5-12(18)6-8-13/h1-8H,9H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHCSAQZLGXULV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[3-(3-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B2464484.png)

![2-[1-benzyl-5-(trifluoromethyl)benzimidazol-2-yl]sulfanyl-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2464486.png)







![1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine](/img/structure/B2464500.png)
![2-[(1-benzyl-4-methyl-1H-pyrazol-3-yl)oxy]-2-methylbutanoic acid](/img/structure/B2464501.png)

![Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetate](/img/structure/B2464503.png)